Binding Affinity (Ki) of 5-HT6 Agonist 1 vs. WAY-181187 and WAY-208466
5-HT6 agonist 1 demonstrates a binding affinity (Ki = 5 nM) for the human 5-HT6 receptor that is intermediate between the well-characterized selective agonists WAY-181187 (Ki = 2.2 nM) and WAY-208466 (Ki = 4.8 nM) [1]. This positions 5-HT6 agonist 1 as a high-affinity ligand, with its potency closer to the more potent WAY-181187 than to less potent agonists like ST1936 (Ki = 13-28.8 nM) .
| Evidence Dimension | Binding Affinity to human 5-HT6 Receptor (Ki) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | WAY-181187: 2.2 nM; WAY-208466: 4.8 nM; ST1936: 13 nM (or 28.8 nM) |
| Quantified Difference | 2.8 nM less potent than WAY-181187; 0.2 nM less potent than WAY-208466; 8 nM more potent than ST1936 (using 13 nM value) |
| Conditions | Radioligand displacement assays using [3H]-LSD in HeLa cells expressing human 5-HT6 receptors. |
Why This Matters
This data allows researchers to select a compound with a specific affinity profile; 5-HT6 agonist 1 offers a balance between the high potency of WAY-181187 and the moderate affinity of other tool compounds, which can be advantageous for dose-response studies.
- [1] Schechter, L. E., et al. (2007). Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466. Neuropsychopharmacology, 33(6), 1323–1335. View Source
